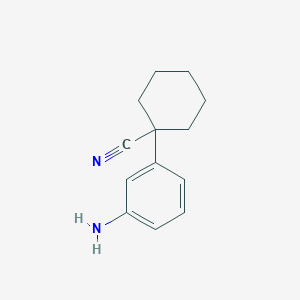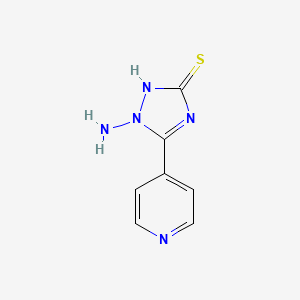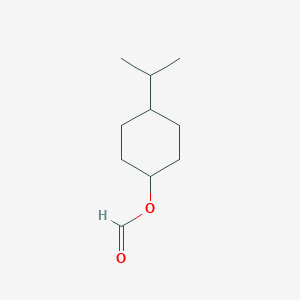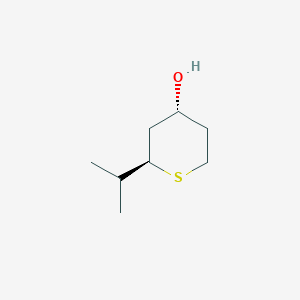
(2R,4R)-2-propan-2-ylthian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-propan-2-ylthian-4-ol: is a chiral compound with a thiane ring structure It is characterized by the presence of a hydroxyl group and an isopropyl group attached to the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-propan-2-ylthian-4-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic reduction are also employed in large-scale production to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-2-propan-2-ylthian-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The hydroxyl group can be substituted with
Properties
Molecular Formula |
C8H16OS |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(2R,4R)-2-propan-2-ylthian-4-ol |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-5-7(9)3-4-10-8/h6-9H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
AMZVUFNPQOSRKM-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H](CCS1)O |
Canonical SMILES |
CC(C)C1CC(CCS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
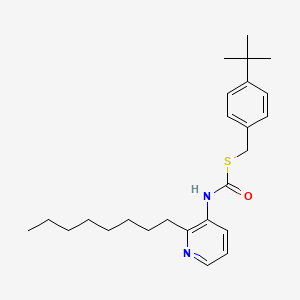
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)


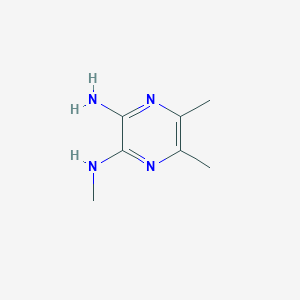

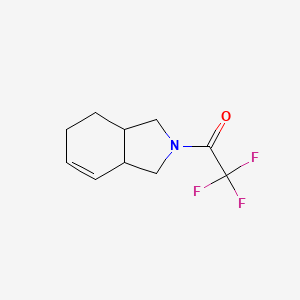
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
